Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. S-(6-Purinyl)homocysteine
The target compound exhibits a significantly higher computed LogP (1.43) compared to its direct thioether-linked analog, S-(6-purinyl)homocysteine, which has a more polar character. This increased lipophilicity suggests superior passive membrane permeability, a critical factor for intracellular target engagement in whole-cell assays.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.43 |
| Comparator Or Baseline | S-(6-Purinyl)homocysteine (CAS 136040-01-2): Qualitative analysis indicates higher polarity |
| Quantified Difference | Target compound is more lipophilic |
| Conditions | In silico prediction |
Why This Matters
The higher LogP of the target compound indicates better membrane permeability, making it a more suitable candidate for cell-based AHCY inhibition assays where intracellular access is required.
